molecular formula C25H23N5O2S B11994143 N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11994143
M. Wt: 457.5 g/mol
InChI Key: QJXPEQZJGWUGPH-WGOQTCKBSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 2-methoxybenzaldehyde with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.

    Materials Science: The unique combination of functional groups may allow for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The triazole ring and hydrazide group may play crucial roles in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the 2-methoxyphenyl group, in particular, may influence its electronic properties and interactions with biological targets.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N5O2S/c1-18-12-14-19(15-13-18)24-28-29-25(30(24)21-9-4-3-5-10-21)33-17-23(31)27-26-16-20-8-6-7-11-22(20)32-2/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+

InChI Key

QJXPEQZJGWUGPH-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OC

Origin of Product

United States

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